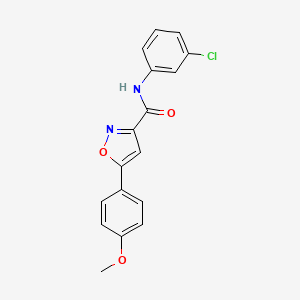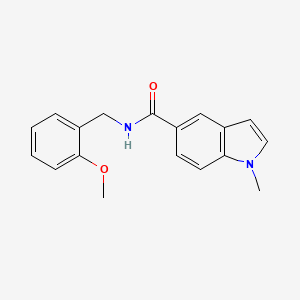
N-mesityl-1-methyl-4-piperidinecarboxamide
Beschreibung
N-mesityl-1-methyl-4-piperidinecarboxamide is a compound that falls under the broader category of piperidine derivatives. Piperidine is a heterocyclic organic compound with a molecular structure featuring a six-membered ring containing five methylene bridges and one amine bridge. Piperidine derivatives are known for their broad spectrum of chemical and pharmacological properties.
Synthesis Analysis
The synthesis of piperidine derivatives often involves complex organic reactions. For example, a study discussed the synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for their anti-acetylcholinesterase activity, demonstrating the intricate processes involved in synthesizing such compounds (Sugimoto et al., 1990).
Molecular Structure Analysis
Piperidine derivatives can exhibit various molecular structures, with their conformational flexibility being a key aspect in their effectiveness. For instance, the molecular interaction study of a piperidine derivative with the CB1 cannabinoid receptor highlighted the importance of its molecular structure for binding interactions (Shim et al., 2002).
Chemical Reactions and Properties
The chemical reactions involving piperidine derivatives can be diverse, depending on their functional groups and molecular structure. For example, the study on l-Piperazine-2-carboxylic acid derived N-formamide showcased its use as a catalyst for hydrosilylation reactions, indicating the chemical versatility of such compounds (Wang et al., 2006).
Physical Properties Analysis
Piperidine derivatives' physical properties, such as solubility, melting point, and boiling point, are influenced by their molecular structure. For instance, the molecular structure, spectroscopic, and chemical reactivity studies of 1-Benzyl-4-(N-Boc-amino)piperidine provided insights into its physical characteristics (Janani et al., 2020).
Chemical Properties Analysis
The chemical properties of piperidine derivatives, such as reactivity, stability, and interactions with other molecules, are critical for their applications. For instance, the synthesis and anti-angiogenic and DNA cleavage studies of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives highlight the chemical properties and potential biological interactions of these compounds (Kambappa et al., 2017).
Eigenschaften
IUPAC Name |
1-methyl-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-11-9-12(2)15(13(3)10-11)17-16(19)14-5-7-18(4)8-6-14/h9-10,14H,5-8H2,1-4H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTPBVXNFAXDKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2CCN(CC2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(6-methyl-2-pyridinyl)acetamide](/img/structure/B4510554.png)
![N-[3-(3-acetyl-1H-indol-1-yl)propanoyl]-beta-alanine](/img/structure/B4510563.png)

![2-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-6-phenyl-3(2H)-pyridazinone](/img/structure/B4510577.png)

![2-{2-[4-(1,1-dioxidotetrahydro-3-thienyl)-1-piperazinyl]-2-oxoethyl}-6-(2-thienyl)-3(2H)-pyridazinone](/img/structure/B4510592.png)

![N-(3-chloro-4-fluorophenyl)-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4510611.png)

![1-[(4-bromo-1H-indol-1-yl)acetyl]-3-piperidinecarboxylic acid](/img/structure/B4510635.png)
![1-methyl-N-{2-methyl-4-[(phenylthio)methyl]phenyl}-3-piperidinecarboxamide](/img/structure/B4510638.png)
![7-methoxy-1-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-1H-indole](/img/structure/B4510646.png)
![4-[({[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)methyl]benzoic acid](/img/structure/B4510650.png)
